molecular formula C9H11ClO5S B6158591 2,3,6-trimethoxybenzene-1-sulfonyl chloride CAS No. 1784600-02-7

2,3,6-trimethoxybenzene-1-sulfonyl chloride

Cat. No.: B6158591
CAS No.: 1784600-02-7
M. Wt: 266.7
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Description

2,3,6-trimethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO5S. It is a sulfonyl chloride derivative of trimethoxybenzene, characterized by the presence of three methoxy groups attached to the benzene ring and a sulfonyl chloride group at the 1-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6-trimethoxybenzene-1-sulfonyl chloride can be synthesized through the sulfonylation of 2,3,6-trimethoxybenzene. The reaction typically involves the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3,6-trimethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form 2,3,6-trimethoxybenzene.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Hydrolysis Agents: Water, aqueous sodium hydroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

2,3,6-trimethoxybenzene-1-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis:

    Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Material Science: It is employed in the modification of polymers and other materials to introduce sulfonyl functionalities, enhancing their properties.

    Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 2,3,6-trimethoxybenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form various derivatives, which can then interact with biological targets or participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trimethoxybenzene-1-sulfonyl chloride
  • 2,3,5-trimethoxybenzene-1-sulfonyl chloride
  • 2,3,6-trimethoxybenzene-1-sulfonic acid

Uniqueness

2,3,6-trimethoxybenzene-1-sulfonyl chloride is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its reactivity and the types of derivatives it can form. This positional arrangement can affect the compound’s physical and chemical properties, making it distinct from other sulfonyl chloride derivatives.

Properties

CAS No.

1784600-02-7

Molecular Formula

C9H11ClO5S

Molecular Weight

266.7

Purity

95

Origin of Product

United States

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